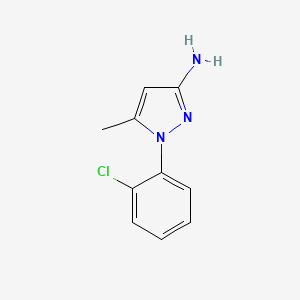
1-(2-氯苯基)-5-甲基-1H-吡唑-3-胺
描述
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗寄生虫特性
该化合物的结构类似于 5-硝基咪唑,5-硝基咪唑以其抗菌和抗寄生虫特性而闻名。 它可能用于治疗由痢疾阿米巴、贾第鞭毛虫和各种厌氧菌等生物体引起的感染 .
合成方法的开发
该化合物可以作为开发原始合成方法的前体。 例如,它可以用来在 5-硝基咪唑骨架中生成稳定的碳负离子,这是药物化学中的一个重要步骤 .
抗菌活性
该化合物的衍生物可能对多种细菌表现出显着的抗菌活性,包括枯草芽孢杆菌、短小芽孢杆菌和大肠杆菌。 这为其在开发新型抗菌剂方面的应用开辟了可能性 .
抗真菌和抗病毒应用
该化合物的结构类似物在抗真菌和抗病毒应用中显示出前景。 研究可以探索其对真菌感染和病毒的功效 .
抗炎特性
具有类似结构的化合物已被发现具有抗炎特性。 可以研究该化合物治疗炎症性疾病的潜力 .
抗癌和抗肿瘤潜力
该化合物有可能用于癌症研究,特别是在合成具有抗癌和抗肿瘤特性的查耳酮衍生物方面 .
药理合成
该化合物可用于合成各种药理活性杂环化合物,这些化合物在药物开发和药物研究中至关重要 .
邻位亲核取代反应
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that similar compounds can suppress certain biological responses by interacting with their targets .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to exert various effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
生化分析
Biochemical Properties
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can affect the metabolic pathways and overall biochemical processes within the cell .
Cellular Effects
The effects of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the oxidative stress response in cells by altering the levels of reactive oxygen species and the activity of antioxidant enzymes . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can result in altered metabolic pathways and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different effects on cellular function compared to the parent compound . Additionally, long-term exposure to 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine can result in changes in cellular metabolism and function, which are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to hepatotoxicity and other adverse effects in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways can lead to the formation of different metabolites, which can have distinct biological activities. For example, the compound can undergo O-glucuronidation and hydrolysis, resulting in the formation of metabolites such as 2-chloromandelic acid and 2-chlorobenzoic acid . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, it has been observed that the compound can interact with transporters involved in drug efflux, which can influence its distribution and overall bioavailability .
Subcellular Localization
The subcellular localization of 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been found to localize to the mitochondria, where it can affect mitochondrial function and cellular energy metabolism . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-(2-chlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTAAGCNRMXMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248301-61-2 | |
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


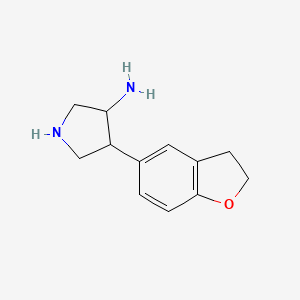

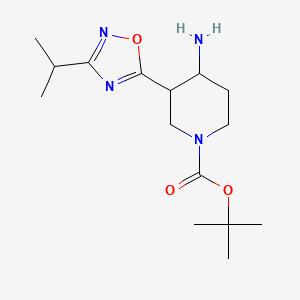
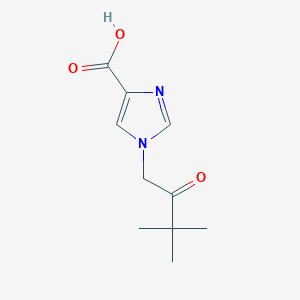
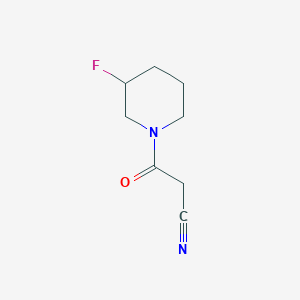
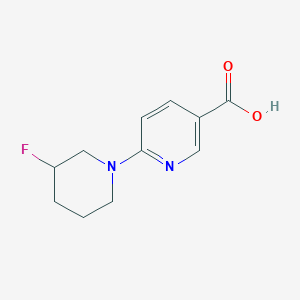
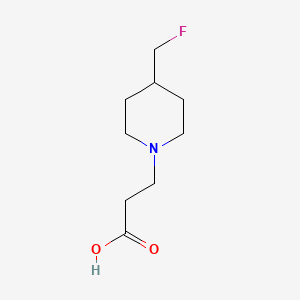
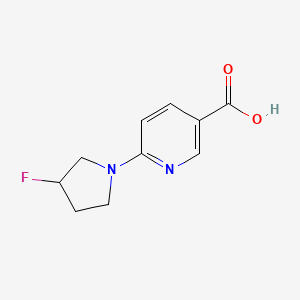

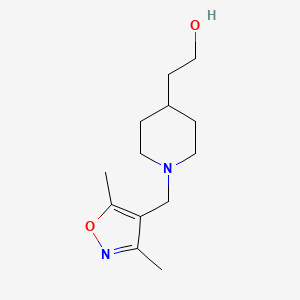
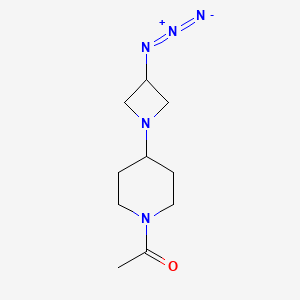
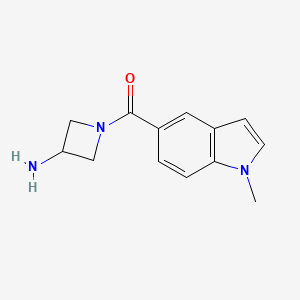
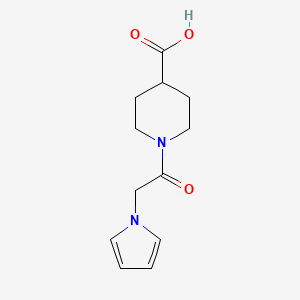
![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)
